![molecular formula C10H8O3 B1671063 Erythrocentaurin CAS No. 50276-98-7](/img/structure/B1671063.png)
Erythrocentaurin
Übersicht
Beschreibung
Erythrocentaurin is a chemical compound with the formula C10H8O3 . It is a molecule that contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .
Synthesis Analysis
Erythrocentaurin has been synthesized and evaluated for its anti-Hepatitis B Virus (HBV) activities. In one study, twenty-four derivatives of Erythrocentaurin were synthesized and evaluated for their anti-HBV activities on HepG 2.2.15 cell line in vitro .Molecular Structure Analysis
The molecular structure of Erythrocentaurin includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of Erythrocentaurin is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
While specific chemical reactions involving Erythrocentaurin are not detailed in the search results, it’s worth noting that Erythrocentaurin is a new class of hepatitis B virus inhibitor .Physical And Chemical Properties Analysis
Erythrocentaurin has a molecular weight of 176.16872 g/mol . It contains a total of 22 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, and 1 aromatic aldehyde .Wissenschaftliche Forschungsanwendungen
Erythrocentaurin: A Comprehensive Analysis of Scientific Research Applications
Hepatoprotective Effects: Erythrocentaurin has been studied for its potential to protect the liver. Research suggests it may have hepatoprotective properties, which could be beneficial in treating liver diseases or reducing liver damage caused by toxins .
Anti-inflammatory Activity: The compound also exhibits anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases or conditions .
Antifibrotic Properties: Studies indicate that Erythrocentaurin may possess antifibrotic properties, suggesting a role in preventing or treating fibrosis, a condition characterized by excessive tissue scarring .
Antioxidant Potential: As an antioxidant, Erythrocentaurin could help combat oxidative stress, which is implicated in various chronic diseases and aging processes .
Analgesic Effects: The analgesic properties of Erythrocentaurin suggest it could be used to alleviate pain, adding to its potential therapeutic applications .
Antitumor Activities: There is interest in Erythrocentaurin’s antitumor activities, with research exploring its potential use in cancer treatment or prevention .
Immunomodulatory Properties: Erythrocentaurin may influence the immune system, with immunomodulatory properties that could be harnessed for treating immune-related disorders .
Anti-Hepatitis B Virus (HBV) Activity: A study on synthesized derivatives of Erythrocentaurin showed increased activity against HBV DNA replication, indicating potential use in treating hepatitis B virus infections .
Zukünftige Richtungen
While specific future directions for Erythrocentaurin are not mentioned in the search results, it’s worth noting that Gentiopicroside, a compound related to Erythrocentaurin, has been suggested for further exploration in terms of its pharmacokinetics, therapeutic applications, and potential combination therapies . This could potentially apply to Erythrocentaurin as well.
Wirkmechanismus
Target of Action
Erythrocentaurin, a natural compound, has been identified as a new class of inhibitor for the Hepatitis B Virus (HBV) . This suggests that the primary target of Erythrocentaurin is the HBV.
Mode of Action
It is suggested that Erythrocentaurin interacts with its target, the HBV, and inhibits its replication . This interaction and the resulting changes contribute to its anti-HBV activity.
Biochemical Pathways
It is known that erythrocentaurin is a metabolite of swertiamarin . Swertiamarin undergoes hydrolysis to give aglycone by bacterial β-glucosidase, which is readily converted to Erythrocentaurin . This suggests that Erythrocentaurin might be involved in the metabolic pathways of Swertiamarin.
Pharmacokinetics
It is known that erythrocentaurin is a metabolite of swertiamarin . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Swertiamarin could impact the bioavailability of Erythrocentaurin.
Result of Action
The result of Erythrocentaurin’s action is the inhibition of HBV replication . This anti-HBV activity suggests that Erythrocentaurin could potentially be used in the treatment of diseases caused by HBV.
Action Environment
The action of Erythrocentaurin is likely influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the conversion of Swertiamarin to Erythrocentaurin . Therefore, the gut microbiota could play a crucial role in the efficacy and stability of Erythrocentaurin.
Eigenschaften
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADBWMDDLWUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC(=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198282 | |
Record name | Erythrocentaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrocentaurin | |
CAS RN |
50276-98-7 | |
Record name | Erythrocentaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50276-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythrocentaurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrocentaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROCENTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.